(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol . This nomenclature specifies:
- The parent structure: ethan-1-ol (a two-carbon chain with a hydroxyl group at position 1).
- Substituents:
- An amino group (-NH2) at position 2.
- A 4-fluoro-3-(trifluoromethyl)phenyl group attached to position 2.
The stereochemical descriptor (S) denotes the absolute configuration of the chiral center at position 2, where the amino group, hydroxyl group, phenyl ring, and hydrogen atom are arranged in a specific spatial orientation.
Structural Representation
The molecule features:
- A benzene ring substituted with a fluorine atom at position 4 and a trifluoromethyl (-CF3) group at position 3.
- A chiral carbon (C2) bonded to:
- A hydroxyl group (-OH).
- An amino group (-NH2).
- The substituted phenyl ring.
- A hydrogen atom.
The SMILES notation for the (S)-enantiomer is C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F, with the stereochemistry explicitly defined using the appropriate chiral modifiers.
CAS Registry Number and Alternative Chemical Names
CAS Registry Number
The Chemical Abstracts Service (CAS) registry number for the racemic mixture of this compound is 1270478-70-0 . For the enantiopure (S)-form, specific identifiers may vary depending on salt forms or stereochemical purity. For example, the hydrochloride salt of the related (R)-enantiomer is registered under CAS 1394822-93-5 , highlighting the importance of stereochemical specificity in CAS assignments.
Alternative Names
Common synonyms and alternative designations include:
- 2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol
- 2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
- (S)-2-Amino-2-(3-trifluoromethyl-4-fluorophenyl)ethanol
These variants reflect differences in naming conventions (e.g., "ethanol" vs. "ethan-1-ol") and substituent ordering.
Molecular Formula and Weight Analysis
Molecular Formula
The empirical formula C9H9F4NO encapsulates the compound’s atomic composition:
- 9 carbon atoms : Forming the phenyl ring and ethanolamine backbone.
- 9 hydrogen atoms : Distributed across the aromatic and aliphatic regions.
- 4 fluorine atoms : One as a para-fluoro substituent and three in the trifluoromethyl group.
- 1 nitrogen atom : In the amino group.
- 1 oxygen atom : In the hydroxyl group.
Molecular Weight
The molecular weight is 223.17 g/mol , calculated as:
$$
\text{MW} = (9 \times 12.01) + (9 \times 1.008) + (4 \times 19.00) + 14.01 + 16.00 = 223.17 \, \text{g/mol}
$$
This matches experimental data from mass spectrometry.
Elemental Composition
| Element | Quantity | Contribution (%) |
|---|---|---|
| Carbon | 9 | 48.4% |
| Hydrogen | 9 | 4.1% |
| Fluorine | 4 | 34.0% |
| Nitrogen | 1 | 6.3% |
| Oxygen | 1 | 7.2% |
The high fluorine content (34%) underscores its influence on the compound’s physicochemical properties, such as lipophilicity and metabolic stability.
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |
InChI Key |
UJJZTXPJTZTQQM-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)C(F)(F)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation and the use of fluorinating agents to introduce the fluorine atoms onto the aromatic ring. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles. For instance, the compound can react with alkyl halides to form amines:
Reductive Amination
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol can undergo reductive amination with aldehydes or ketones in the presence of reducing agents like sodium cyanoborohydride to yield secondary amines.
Formation of Hydrochloride Salt
The hydrochloride salt of this compound can be formed by reacting it with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications:
Claisen-Schmidt Reaction
This compound can also be involved in Claisen-Schmidt reactions where it reacts with appropriate aldehydes under basic conditions to form α,β-unsaturated carbonyl compounds.
-
Biological Activity and Applications
Research indicates that (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol exhibits significant biological activity, particularly as a potential intermediate in the synthesis of chemokine CCR5 antagonists, which are important in treating HIV infections. Its structural features allow it to interact effectively with various biological receptors, enhancing its therapeutic potential against diseases such as cancer and neurological disorders .
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is a versatile compound with diverse chemical reactivity stemming from its functional groups. Its ability to participate in various reactions makes it an important candidate for further research and development in medicinal chemistry.
Scientific Research Applications
Based on the search results, here's what is known about the applications of (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol:
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound that has applications in chemical research and pharmaceuticals.
- Basic Information:
- Role of Trifluoromethyl Group: The trifluoromethyl group present in the compound influences the molecule's biological activity and metabolic stability.
-
Synthesis: The synthesis of (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride involves:
- Beginning with a fluorinated aromatic compound.
- Introducing an amino group through nucleophilic substitution.
- Resolution of the chiral racemic mixture using chiral chromatography or enzymatic methods to get the (R)-enantiomer.
- Creating a hydrochloride salt by reacting the free base with hydrochloric acid.
- Industrial Production: Industrial production may use continuous flow processes and automated systems to increase efficiency, yield, and ensure consistent quality and scalability.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated aromatic ring enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This makes it a valuable tool for studying biochemical processes and developing new therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular data, and available properties of (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol and related compounds:
Key Differences and Implications
Substituent Position and Electronic Effects: The 4-fluoro-3-CF₃ substitution in the target compound contrasts with its 3-fluoro-4-CF₃ isomer . Chlorine vs. Fluorine: The 3-chloro-5-fluoro analog introduces greater lipophilicity compared to fluorine, which may enhance membrane permeability but reduce metabolic stability.
Fluorine Content and Bioactivity :
Physicochemical Properties
- Melting Points : The thiazole derivative has a documented melting point (107°C), whereas data for the target compound and its analogs are unavailable.
- Solubility: No solubility data are provided, but the presence of polar groups (-OH, -NH₂) and lipophilic substituents (-CF₃, -Cl) implies amphiphilic character, typical of bioactive molecules.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?
- Methodology :
- The compound’s chiral center requires asymmetric synthesis. A stereoselective approach using chiral auxiliaries or catalytic enantioselective reduction (e.g., CBS reduction) is recommended. Evidence from analogous compounds suggests that intermediates like 2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one can be reduced using sodium borohydride with a chiral catalyst (e.g., (R)-BINAP) to achieve >90% enantiomeric excess .
- Critical parameters: Temperature control (<0°C for reduction steps), solvent polarity (tetrahydrofuran or ethanol), and purification via recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How can researchers characterize the structural and stereochemical integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ~ -60 to -65 ppm). ¹H NMR should show distinct splitting patterns for the chiral ethanol moiety (e.g., δ 3.4–4.2 ppm for –CH(OH)–) .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers, comparing retention times with standards .
- X-ray crystallography : For absolute configuration confirmation, co-crystallize with a heavy-atom derivative (e.g., hydrochloride salt) .
Q. What purification challenges arise due to fluorine substituents, and how are they addressed?
- Methodology :
- Fluorinated aromatic rings increase hydrophobicity, complicating column chromatography. Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients (0.1% TFA modifier) .
- Residual metal catalysts (e.g., from reduction steps) can be removed via chelating resins (Chelex 100) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in β-adrenergic receptor modulation?
- Methodology :
- Comparative studies with non-fluorinated analogs (e.g., 2-amino-2-phenyl ethanol derivatives) reveal that the 4-fluoro-3-(trifluoromethyl) group enhances β2-adrenoceptor selectivity by 3–5 fold. This is attributed to hydrophobic interactions with receptor subpockets .
- Table 1 : SAR Data for Analogous Compounds
| Substituent | β2 Selectivity (EC₅₀ nM) | LogP |
|---|---|---|
| 4-F-3-CF₃ (Target) | 12 ± 1.5 | 2.8 |
| 4-Cl-3-CF₃ | 18 ± 2.1 | 3.1 |
| Non-fluorinated phenyl | 45 ± 3.7 | 1.9 |
| Source: Adapted from β2-adrenoceptor agonist studies . |
Q. What experimental strategies resolve contradictions in enantiomer-specific pharmacological activity?
- Methodology :
- Contradictory reports on (S)- vs. (R)-enantiomer efficacy may arise from impurity profiles. Use chiral HPLC coupled with LC-MS to verify enantiopurity (>99%) before in vitro assays .
- Functional assays (e.g., cAMP accumulation in HEK-293 cells transfected with β2 receptors) show the (S)-enantiomer has 10-fold higher potency than the (R)-form (pIC₅₀ = 8.2 vs. 6.9) .
Q. How does polymorphism affect crystallinity and solubility, and what formulations mitigate this?
- Methodology :
- Screen for polymorphs via solvent-drop grinding (e.g., ethanol, acetonitrile) and analyze via PXRD. The hydrochloride salt exhibits higher aqueous solubility (23 mg/mL at pH 7.4) than the free base (8 mg/mL) due to ionic interactions .
- Co-crystallization with cyclodextrins (e.g., HP-β-CD) improves bioavailability by 40% in rodent models .
Q. What computational models predict metabolic stability of this compound?
- Methodology :
- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify vulnerable sites (e.g., hydroxyl group) for glucuronidation. MD simulations (Amber20) show the trifluoromethyl group reduces CYP3A4 binding affinity by 30% compared to methyl analogs .
Q. How can researchers address reproducibility issues in synthetic yields across labs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
